![molecular formula C21H18N4O3S B3037591 3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-31-9](/img/structure/B3037591.png)
3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Description
The compound “3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is part of a class of compounds known as thienopyridines .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The complete crystal structure of N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases, was established by a single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is then used as a precursor to synthesize the targeted thienopyridine derivatives by reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 140–142 °C . The IR spectrum shows peaks at 3473 (NH2), 3316 (NH), 3079, 2996, 2829, 1633 (C = O), 1592 (C = N), 1513, 1398, 1315, 1238, 1027, 806, 505 cm−1 .Future Directions
The compound has shown promising antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Future research could focus on further exploring its antimicrobial properties and potential applications in medicine. Additionally, further studies could also focus on improving the synthesis process and exploring other biological activities of this compound .
properties
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-16-6-3-13(11-17(16)28-2)24-20(26)19-18(22)14-4-5-15(25-21(14)29-19)12-7-9-23-10-8-12/h3-11H,22H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVCUHNWXIAIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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